(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
Description
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a thiazole-based acrylamide derivative featuring a 4-methyl-2-(o-tolyl)thiazole core linked to a pyridin-3-yl group via an (E)-configured acrylamide bridge.
Properties
IUPAC Name |
(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-6-3-4-8-17(14)20-23-15(2)18(25-20)13-22-19(24)10-9-16-7-5-11-21-12-16/h3-12H,13H2,1-2H3,(H,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVBGPFTCCMAA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methyl and o-tolyl groups onto the thiazole ring.
Acrylamide Formation: The final step involves the reaction of the thiazole derivative with pyridine-3-yl acrylamide under suitable conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the acrylamide moiety or the thiazole ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Thiazole derivatives have been studied for their antimicrobial properties.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Dyes and Pigments: Thiazole compounds are used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are highlighted below:
Core Thiazole Modifications
Target Compound :
- Thiazole Substituents : 4-methyl, 2-(o-tolyl).
- Linker : (E)-acrylamide.
- Terminal Group : Pyridin-3-yl.
- Analog 1: (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide () Difference: Replaces pyridin-3-yl with furan-2-yl.
Analog 2 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6, )
Analog 3 : N-(But-2-yn-1-yl)-4-methyl-2-(pyridin-3-yl)thiazol-5-amine (CA16, )
Data Tables
Table 1: Structural Comparison of Thiazole Derivatives
| Compound Name | Thiazole Substituents | Linker Type | Terminal Group | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 4-methyl, 2-(o-tolyl) | (E)-acrylamide | Pyridin-3-yl | Acrylamide, pyridine |
| (E)-3-(furan-2-yl)-...acrylamide (Analog 1) | 4-methyl, 2-(o-tolyl) | (E)-acrylamide | Furan-2-yl | Acrylamide, furan |
| P6 (Analog 2) | 4-methyl, 2-(pyridin-3-yl) | Propanamide | Trifluoropropylthio | Thioether, trifluoropropyl |
| CA16 (Analog 3) | 4-methyl, 2-(pyridin-3-yl) | Amine | But-2-yn-1-yl | Alkyne, amine |
Biological Activity
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound, with a molecular formula of and a molecular weight of 349.5 g/mol, is characterized by a thiazole ring that is substituted with various functional groups, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1706474-22-7 |
| Molecular Formula | |
| Molecular Weight | 349.5 g/mol |
Biological Activity Overview
Research into the biological activity of this compound reveals promising results across various assays:
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against several human cancer cell lines. In a study involving thiazole derivatives, the tested compounds demonstrated significant cytotoxicity, with GI50 values ranging from 37 to 86 nM against four human cancer cell lines, indicating strong potential as anticancer agents . Specifically, derivatives similar to this compound showed effective inhibition of epidermal growth factor receptor (EGFR) and mutant BRAF, which are critical targets in cancer therapy .
Antimicrobial Activity
Thiazole derivatives, including this compound, have exhibited broad-spectrum antimicrobial properties. Studies indicate that they are effective against various bacterial and fungal strains, making them candidates for further development in treating infections. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.
Study 1: Antiproliferative Effects
In a recent study published in MDPI, several thiazole-based compounds were synthesized and tested for their antiproliferative activity on MCF-10A cells. The results indicated that the compounds maintained cell viability above 87% at concentrations of 50 µM, suggesting low cytotoxicity while still exhibiting significant antiproliferative effects .
Study 2: Binding Affinity to Cancer Targets
Another research effort focused on the binding modes of thiazole derivatives to cancer-related proteins such as BRAF V600E and EGFR. The docking studies revealed favorable interactions, with certain derivatives displaying high binding affinities that correlate with their observed biological activities .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Targeting key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Antimicrobial Mechanisms : Disrupting cellular integrity in pathogens.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide to ensure high yield and purity?
- Methodological Answer : Multi-step synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and pH) to minimize side reactions. For example, coupling reactions involving acryloyl chloride derivatives under basic conditions (e.g., triethylamine) are critical for forming the acrylamide backbone . Purification techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential to isolate intermediates and the final product . Monitoring reaction progress via spectroscopic methods (e.g., NMR) ensures structural fidelity at each step .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the positions of methyl, pyridinyl, and o-tolyl substituents on the thiazole ring . Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the acrylamide carbonyl . X-ray crystallography, though less common, can resolve stereochemical ambiguities in the (E)-configuration of the acrylamide moiety .
Q. What in vitro assays are typically used to assess the anticancer potential of such acrylamide derivatives?
- Methodological Answer : Standard assays include cell viability tests (e.g., MTT or SRB assays) across diverse cancer cell lines to evaluate cytotoxicity . Apoptosis induction is measured via caspase-3/7 activation or Annexin V staining, while enzyme inhibition studies (e.g., kinase assays) identify molecular targets . Dose-response curves and IC₅₀ calculations are critical for quantifying potency .
Q. What are common intermediates in the synthesis of this compound, and how are they optimized?
- Methodological Answer : Key intermediates include 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde and 3-(pyridin-3-yl)acryloyl chloride. The thiazole aldehyde is synthesized via Hantzsch thiazole formation, requiring precise stoichiometry of thiourea and α-haloketones . Acryloyl chloride derivatives are generated under anhydrous conditions to prevent hydrolysis, with yields improved by slow addition of acyl chlorides to amine precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of acrylamide derivatives across studies?
- Methodological Answer : Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Systematic validation involves:
- Replicating assays under standardized protocols.
- Conducting structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., pyridinyl vs. thiophene) .
- Computational modeling (e.g., molecular docking) to predict binding affinities to target proteins .
Q. What strategies enhance the metabolic stability of thiazole-containing acrylamide derivatives in preclinical studies?
- Methodological Answer : Metabolic stability is improved through:
- Structural modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro) on aromatic rings to reduce oxidative metabolism .
- Prodrug approaches : Masking the acrylamide group with hydrolyzable esters, which are cleaved in vivo .
- In vitro microsomal assays : Using liver microsomes to identify metabolic hotspots and guide synthetic redesign .
Q. How does the electronic configuration of the pyridinyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The pyridinyl nitrogen’s electron-withdrawing effect polarizes the acrylamide double bond, enhancing susceptibility to nucleophilic attack. Density functional theory (DFT) calculations reveal that substituents at the pyridine 3-position modulate the LUMO energy, affecting reaction kinetics . Experimental validation involves kinetic studies with varying nucleophiles (e.g., thiols or amines) under controlled pH .
Q. When encountering conflicting cytotoxicity data across cell lines, what systematic approaches validate the compound’s selectivity?
- Methodological Answer : To address selectivity conflicts:
- Perform transcriptomic profiling of sensitive vs. resistant cell lines to identify differentially expressed targets.
- Use isoform-specific inhibitors to confirm target engagement (e.g., kinase isoforms in leukemia vs. solid tumors) .
- Apply synergy assays (e.g., Chou-Talalay method) to determine if cytotoxicity is enhanced by co-treatment with standard chemotherapeutics .
Key Data from Comparative Studies
(Referenced from and )
| Compound | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Target Compound | Thiazole, pyridinyl, acrylamide | Anticancer, kinase inhibition | High selectivity for EGFR mutants |
| Thienopyrimidine Derivative A | Thienopyrimidine core | Antiviral | Broad-spectrum activity |
| Oxadiazole Compound B | Oxadiazole ring | Antifungal | Limited metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
